9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide
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Overview
Description
The compound “9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique tetracyclic structure with multiple functional groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the tetracyclic core through cyclization reactions.
- Introduction of the chlorophenyl and fluorophenyl groups via substitution reactions.
- Incorporation of the thia and carbothioamide functionalities through specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography.
- Scale-up processes to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Affecting cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide: Similar in structure but with different functional groups.
Other tetracyclic compounds: Sharing the core structure but differing in substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties
Properties
CAS No. |
132418-45-2 |
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Molecular Formula |
C25H20ClFN6S2 |
Molecular Weight |
523.1 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide |
InChI |
InChI=1S/C25H20ClFN6S2/c1-14-30-31-21-12-28-23(17-4-2-3-5-19(17)26)22-18-10-11-32(13-20(18)35-24(22)33(14)21)25(34)29-16-8-6-15(27)7-9-16/h2-9H,10-13H2,1H3,(H,29,34) |
InChI Key |
JRHUSENIYNLKDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)F)C(=NC2)C6=CC=CC=C6Cl |
Origin of Product |
United States |
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